(S)-2-amino-2-(3-chlorophenyl)ethanol

Description

BenchChem offers high-quality (S)-2-amino-2-(3-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-2-(3-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXHAXFWWGYXQW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294947 | |

| Record name | (βS)-β-Amino-3-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663611-73-2 | |

| Record name | (βS)-β-Amino-3-chlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663611-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-chlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: A Chiral Synthon for Pharmaceutical Development

Introduction

(S)-2-amino-2-(3-chlorophenyl)ethanol, also known as (S)-3-chlorophenylglycinol, is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenylethanolamine backbone with a chlorine substituent and a defined stereocenter, makes it a valuable and versatile building block for synthesizing complex, biologically active molecules. The precise three-dimensional arrangement of the amino and hydroxyl groups is critical for molecular recognition and interaction with biological targets, a cornerstone of modern drug design.

This guide provides an in-depth technical overview of the core chemical properties, stereoselective synthesis, and analytical characterization of (S)-2-amino-2-(3-chlorophenyl)ethanol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key intermediate for its effective application in pharmaceutical research and manufacturing.

Molecular Structure and Physicochemical Properties

The identity and fundamental properties of (S)-2-amino-2-(3-chlorophenyl)ethanol are summarized below. The presence of a chiral center, an aromatic ring, and polar functional groups dictates its chemical behavior, solubility, and suitability for various synthetic transformations.

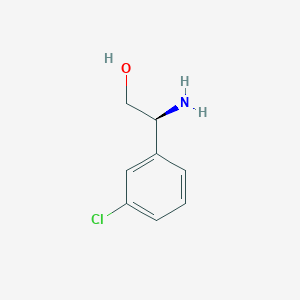

Chemical Structure

The structure consists of an ethanol backbone substituted with an amino group and a 3-chlorophenyl group at the C2 position. The "(S)" designation denotes the specific stereoconfiguration at the chiral carbon (C2), which is crucial for its intended biological activity in derivative compounds.

Caption: 2D Structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Physicochemical Data

The key identifiers and properties of the compound are compiled in the table below. While experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, they can be expected to be characteristic of a crystalline solid with hydrogen bonding capabilities.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)ethanol | [1] |

| Synonyms | (S)-3-Chlorophenylglycinol, (2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | [1] |

| CAS Number | 663611-73-2 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1] |

| Physical Form | Solid | [3] |

| InChI Key | HLXHAXFWWGYXQW-MRVPVSSYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)Cl)C(CO)N | [2] |

| Storage Conditions | 2-8°C, protect from light | [3] |

Stereoselective Synthesis

Achieving high enantiomeric purity is paramount for chiral building blocks. The synthesis of (S)-2-amino-2-(3-chlorophenyl)ethanol relies on stereoselective methods to control the configuration of the chiral center. The most field-proven and scalable approach is the asymmetric reduction of a prochiral ketone precursor.

Rationale for Synthetic Strategy

Direct synthesis of a racemic mixture followed by chiral resolution is often inefficient, discarding 50% of the material. Therefore, asymmetric synthesis is the preferred industrial and laboratory strategy. Asymmetric transfer hydrogenation using well-defined catalysts offers high enantioselectivity, operational simplicity, and avoids the use of high-pressure hydrogen gas[4][5]. This method involves the transfer of hydrogen from a simple hydrogen donor, like isopropanol or a formic acid/triethylamine mixture, to the ketone, guided by a chiral catalyst.

The logical precursor for this synthesis is 2-amino-1-(3-chlorophenyl)ethan-1-one. The asymmetric reduction of its N-protected form or the ketone hydrochloride salt is a common and effective strategy.

Proposed Synthetic Workflow: Asymmetric Transfer Hydrogenation

Caption: Proposed workflow for stereoselective synthesis.

Detailed Experimental Protocol

Materials:

-

2-Amino-1-(3-chlorophenyl)ethan-1-one hydrochloride

-

Chiral Ruthenium catalyst (e.g., RuCl)

-

Isopropanol (anhydrous)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert nitrogen atmosphere, add 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) and the chiral Ruthenium catalyst (0.005-0.01 eq).

-

Solvent and Base Addition: Add anhydrous isopropanol as both the solvent and hydrogen source. Add a base such as potassium tert-butoxide (1.1 eq) to neutralize the hydrochloride salt and activate the catalyst.

-

Hydrogenation: Heat the reaction mixture to 50°C and stir for 12-24 hours. The causality here is that elevated temperature increases reaction kinetics, while the chiral ligand on the ruthenium center sterically directs the hydride transfer from isopropanol to one face of the ketone, establishing the (S)-stereocenter.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer again with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high chemical and enantiomeric purity.

Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and stereochemical integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol. Each technique provides a self-validating piece of information that, when combined, provides full confidence in the material's quality.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity. A reverse-phase method separates the main compound from any potential impurities or starting materials.

Protocol: Reverse-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Expected Result: A single major peak corresponding to the product, with purity typically expected to be ≥97%.

Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical. This requires a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds[6].

Protocol: Chiral HPLC

-

Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar amylose/cellulose derivative)

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape[7]. A typical starting ratio would be 90:10 heptane:isopropanol.

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 220 nm

-

System Validation: The method must be validated by analyzing a racemic sample to confirm the separation of both enantiomer peaks.

-

Expected Result: For the (S)-enantiomer, a single dominant peak should be observed at its characteristic retention time, with the (R)-enantiomer peak being minimal or absent (e.e. >99%).

Structural Elucidation by Spectroscopy

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) confirms the molecular structure. Based on analogous structures, the following signals can be predicted for a spectrum recorded in DMSO-d₆:

-

¹H NMR:

-

Aromatic protons (4H): Multiplets in the range of δ 7.2-7.5 ppm.

-

Methine proton (-CH(N)-): A multiplet around δ 4.0-4.2 ppm.

-

Methylene protons (-CH₂OH): Diastereotopic protons appearing as two multiplets around δ 3.4-3.7 ppm.

-

Amine and Hydroxyl protons (-NH₂, -OH): Broad singlets that are exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic carbons: Signals between δ 125-145 ppm, including the carbon attached to chlorine (~δ 134 ppm).

-

Methine carbon (-CH(N)-): Signal around δ 58-60 ppm.

-

Methylene carbon (-CH₂OH): Signal around δ 65-67 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will confirm the molecular weight.

-

Expected Ion: [M+H]⁺ at m/z = 172.05, corresponding to the protonated molecule. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 172 and 174.

X-ray Crystallography: For absolute confirmation of the (S)-stereochemistry, single-crystal X-ray crystallography is the definitive method. This technique provides an unambiguous 3D structure of the molecule in its solid state, as has been demonstrated for closely related compounds[8].

Applications in Drug Development

The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (S)-2-amino-2-(3-chlorophenyl)ethanol serves as a key starting material for creating novel chemical entities with tailored pharmacological profiles.

-

Scaffold for Bioactive Molecules: The amino and hydroxyl groups provide two reactive handles for further chemical modification, allowing for the construction of diverse compound libraries. It is a precursor for various heterocyclic systems and can be incorporated into peptide-like structures.

-

Neurological and Cardiovascular Agents: Many drugs targeting adrenergic receptors contain the phenylethanolamine core. The specific stereochemistry and substitution pattern of this building block can be used to fine-tune receptor selectivity and activity.

-

Anticancer Research: Related chiral amino alcohols have been utilized as intermediates in the synthesis of inhibitors for signaling pathways crucial to cancer cell growth, such as the IGF-1 receptor pathway[9].

Caption: Role as a versatile synthon in drug discovery.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available supplier safety data, the compound presents the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid breathing dust. Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light[3].

References

-

Ismail, M. A., et al. (2025). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. [Link]

-

American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol Product Page. [Link]

-

Biermann, M., et al. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E, E67, o936. [Link]

-

Hyma Synthesis Pvt. Ltd. Custom Synthesis Services. [Link]

-

PubChem - National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol Compound Summary. [Link]

- Google Patents. (2016).

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]

-

Royal Society of Chemistry. (2019). Electronic supplementary information for Catalysis. [Link]

-

ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

Patel, M. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts. [Link]

-

Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

-

SpectraBase. L-3-(p-Chlorophenyl)alanine 1H NMR Spectrum. [Link]

-

PubChem - National Center for Biotechnology Information. L-3-Chlorophenylglycine Compound Summary. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1stsci.com [1stsci.com]

- 3. (R)-2-Amino-2-(3-chlorophenyl)ethanol | 926291-77-2 [sigmaaldrich.com]

- 4. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

A Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol, represents a class of high-value chemical entities pivotal to the advancement of modern therapeutics. The spatial arrangement of the amino and hydroxyl groups in such molecules is a critical determinant of their biological activity, influencing their interaction with enzymes and receptors. This guide provides a comprehensive technical overview of (S)-2-amino-2-(3-chlorophenyl)ethanol, covering its chemical identity, stereoselective synthesis, analytical characterization, and its emerging role as a key building block in the development of targeted therapies, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

(S)-2-amino-2-(3-chlorophenyl)ethanol is a fine chemical intermediate characterized by a chlorophenyl ring and a chiral amino alcohol moiety. Its specific stereochemistry makes it a valuable synthon for asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 663611-73-2 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | Solid (Typical) | [N/A] |

| SMILES | ClC1=CC(CO)=CC=C1 | [3] |

| InChI Key | HLXHAXFWWGYXQW-QMMMGPOBSA-N | [4] |

Stereoselective Synthesis: A Biocatalytic Approach

The enantioselective synthesis of chiral amino alcohols is a cornerstone of pharmaceutical manufacturing. Biocatalysis, utilizing enzymes such as transaminases or ketone reductases, offers a green and highly selective alternative to traditional chemical methods.[5][6] A representative biocatalytic route to (S)-2-amino-2-(3-chlorophenyl)ethanol involves the asymmetric amination of a prochiral ketone precursor using a stereoselective transaminase.

Logical Workflow for Biocatalytic Synthesis

Caption: Biocatalytic synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for the synthesis of chiral amines using transaminases.[7][8]

-

Enzyme and Reagent Preparation:

-

Prepare a solution of the (S)-selective ω-transaminase in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add pyridoxal 5'-phosphate (PLP) to the enzyme solution to a final concentration of 1 mM.

-

Prepare a solution of 2-amino-1-(3-chlorophenyl)ethan-1-one (the ketone precursor) in a water-miscible organic solvent (e.g., DMSO).

-

Prepare a solution of the amino donor (e.g., isopropylamine) in the same buffer.

-

-

Biocatalytic Reaction:

-

In a temperature-controlled reactor, combine the enzyme-PLP solution with the amino donor solution.

-

Initiate the reaction by the dropwise addition of the ketone precursor solution.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC by periodically taking aliquots and analyzing for the disappearance of the ketone and the formation of the amino alcohol product.

-

-

Work-up and Purification:

-

Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer multiple times with the same solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure (S)-2-amino-2-(3-chlorophenyl)ethanol.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the 3-chlorophenyl ring, a methine proton adjacent to the amino and hydroxyl groups, and methylene protons of the ethanol backbone. The coupling patterns and chemical shifts of these protons would be characteristic.

-

¹³C NMR: Resonances for the carbon atoms of the chlorophenyl ring, the chiral methine carbon, and the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.62 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

Chiral amino alcohols are prevalent structural motifs in a wide array of pharmacologically active molecules. (S)-2-amino-2-(3-chlorophenyl)ethanol is of particular interest as a potential building block for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.

The insulin-like growth factor-1 receptor (IGF-1R) is a tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[10] Its dysregulation is implicated in the progression of various cancers, making it an attractive target for drug development.[11][12] Several small molecule inhibitors targeting IGF-1R have been developed, many of which feature complex chiral scaffolds.[13][14]

While direct evidence of the incorporation of (S)-2-amino-2-(3-chlorophenyl)ethanol into a specific, clinically approved IGF-1R inhibitor is not yet widely published, its structural features are highly congruent with the pharmacophores of known kinase inhibitors. The amino and hydroxyl groups provide reactive handles for further chemical elaboration, allowing for the construction of more complex molecules designed to fit into the ATP-binding pocket of kinases like IGF-1R.

Hypothetical Synthetic Utility Workflow

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. americanelements.com [americanelements.com]

- 3. 1stsci.com [1stsci.com]

- 4. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2S)-2-AMino-2-(3-chlorophenyl)ethan-1-ol(663611-73-2) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Effective natural inhibitors targeting IGF-1R by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-amino-2-(3-chlorophenyl)ethanol molecular weight and formula

An In-depth Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details its fundamental physicochemical properties, explores stereoselective synthetic methodologies, outlines robust analytical characterization techniques, and discusses its applications as a key intermediate in the synthesis of complex pharmaceutical agents. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for leveraging this compound in advanced chemical research and pharmaceutical manufacturing.

(S)-2-amino-2-(3-chlorophenyl)ethanol is a valuable chiral amino alcohol that belongs to the phenylethanolamine class of compounds. Its structure is distinguished by three key features: a primary alcohol, a primary amine, and a phenyl ring substituted with a chlorine atom at the meta-position. The presence of a stereocenter at the carbon bearing the amino and phenyl groups makes its specific enantiomer, the (S)-form, a crucial precursor for the asymmetric synthesis of biologically active molecules.

The phenylethanolamine scaffold is a foundational motif in numerous pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for specific interactions with biological targets, such as enzymes and receptors. Consequently, the ability to produce enantiomerically pure intermediates like (S)-2-amino-2-(3-chlorophenyl)ethanol is paramount in modern drug discovery to optimize efficacy and minimize potential off-target effects associated with other stereoisomers. This guide elucidates the critical technical aspects of this compound, from its synthesis to its application, providing a framework for its effective use in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the bedrock of its successful application. (S)-2-amino-2-(3-chlorophenyl)ethanol is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [2][3][4] |

| Molecular Weight | 171.62 g/mol | [2][3][4] |

| CAS Number | 663611-73-2 | [2][3] |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)ethanol | [2] |

| PubChem CID | 59694427 | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CO)N | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

The chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity and electronic character, which can be a critical factor in modulating the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs).

Caption: Chemical structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.

Stereoselective Synthesis: An Enzymatic Approach

The synthesis of enantiomerically pure compounds is a central challenge in pharmaceutical chemistry. While classical resolution methods can be employed, they are often inefficient. Asymmetric synthesis, particularly biocatalysis, offers a greener and more direct route. The preparation of (S)-2-amino-2-(3-chlorophenyl)ethanol can be effectively achieved through the stereoselective reduction of a prochiral ketone precursor, α-amino-3-chloroacetophenone.

The use of a ketoreductase (KRED) enzyme is highly advantageous. These enzymes, often sourced from microorganisms or expressed recombinantly, can exhibit exquisite enantioselectivity, leading to products with very high enantiomeric excess (e.e.). This approach avoids the use of heavy metal catalysts and harsh reaction conditions typical of some chemical reductions.

Caption: Workflow for the biocatalytic synthesis of the target compound.

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

This protocol is based on principles described in biocatalytic synthesis patents.[5]

-

Bioreactor Setup: To a temperature-controlled bioreactor, add a phosphate buffer solution (100 mM, pH 7.0).

-

Reagent Addition:

-

Dissolve the substrate, α-amino-3-chloroacetophenone hydrochloride, in the buffer to a final concentration of 50 g/L.

-

Add a cofactor regeneration system, such as isopropanol (10% v/v) and the corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system.

-

Add NADP⁺ (0.1 mM) as the initial cofactor.

-

-

Enzyme Introduction: Introduce the ketoreductase enzyme, either as a purified lyophilizate or as whole cells expressing the enzyme, to the reactor. The optimal enzyme loading must be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.

-

Reaction Execution: Maintain the reaction temperature at 30°C and stir gently to ensure homogeneity. Monitor the reaction progress by taking aliquots and analyzing them via HPLC. The reaction is typically complete within 12-24 hours.

-

Product Isolation:

-

Once the substrate is consumed, terminate the reaction by removing the enzyme (if immobilized) or by centrifugation to pellet the cells.

-

Adjust the pH of the supernatant to >10 with NaOH to deprotonate the amine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield (S)-2-amino-2-(3-chlorophenyl)ethanol with high chemical and enantiomeric purity.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of (S)-2-amino-2-(3-chlorophenyl)ethanol is critical. A multi-step analytical workflow is employed for comprehensive quality control.

Caption: A typical analytical workflow for quality control assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining chemical purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Purity is determined by the area percentage of the main peak.

-

Chiral HPLC: To confirm enantiomeric purity, a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required. This method separates the (S) and (R) enantiomers, allowing for the precise calculation of the enantiomeric excess. A successful stereoselective synthesis should yield an e.e. value >99%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide unambiguous confirmation of the chemical structure. The proton spectrum will show characteristic signals for the aromatic, methine, methylene, and amine/hydroxyl protons, with coupling patterns that confirm their connectivity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The spectrum will typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 172.6, corresponding to the molecular weight of 171.62 g/mol .

Applications in Drug Development

(S)-2-amino-2-(3-chlorophenyl)ethanol is not an active drug itself but rather a high-value intermediate. Its bifunctional nature (amine and alcohol) allows for versatile derivatization. It is a known precursor in the synthesis of certain IGF-1 receptor inhibitors, which have been investigated as potential anticancer agents.[6] The specific (S)-stereochemistry is often essential for the final compound's ability to bind with high affinity and selectivity to its biological target.

For instance, the primary amine can be acylated or used in reductive amination reactions, while the primary alcohol can be etherified, esterified, or oxidized. This dual reactivity makes it a powerful tool for building molecular complexity in a controlled and predictable manner.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. (S)-2-amino-2-(3-chlorophenyl)ethanol is associated with the following hazard statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

Personnel should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and dark place under an inert atmosphere to maintain its stability and purity.[4]

Conclusion

(S)-2-amino-2-(3-chlorophenyl)ethanol stands out as a strategically important chiral building block for the pharmaceutical industry. Its well-defined physicochemical properties, coupled with the availability of efficient and highly selective synthetic methods like biocatalysis, make it an attractive intermediate for complex API synthesis. A robust analytical framework ensures that its quality and enantiomeric purity can be reliably controlled, which is a non-negotiable requirement in drug development. For researchers and scientists, this compound offers a versatile platform for creating novel molecular entities with precisely controlled three-dimensional structures, paving the way for the discovery of next-generation therapeutics.

References

-

American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol | CAS 663611-73-2. [Link]

-

Wikipedia. Cetirizine. [Link]

-

Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 22(11), 1938. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem Compound Database. [Link]

-

U.S. Environmental Protection Agency. Ethanol, 2-[(2-chlorophenyl)amino]-. Substance Details. [Link]

- Google Patents. (2019). CN109576313B - Method for preparing (S)-2-chloro-1-(3-hydroxyphenyl) ethanol.

-

National Center for Biotechnology Information. [2[[2-[2][3][8]-oct-2-yl]-methylamino]ethyl]amino]ethanethiolato(3-)-N2,N2',S2,S2]oxo-[1R-exo-exo)]) - [99mTc]-technetium. [Link]

-

Danish Environmental Protection Agency. (2023). Selected amines and amino alcohols. [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

Sources

- 1. 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1stsci.com [1stsci.com]

- 4. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

(S)-2-amino-2-(3-chlorophenyl)ethanol synonyms and alternative names

An In-depth Technical Guide to (S)-2-amino-2-(3-chlorophenyl)ethanol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral building block of significant interest in pharmaceutical research and development. We will explore its nomenclature, physicochemical properties, synthesis, analytical methodologies, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Amino Alcohol

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a stereocenter, an amino group, a hydroxyl group, and a substituted phenyl ring, makes it a versatile synthon for creating molecules with specific three-dimensional orientations. The precise spatial arrangement of these functional groups is often paramount for achieving desired biological activity and minimizing off-target effects, a foundational principle in modern drug design. This guide aims to consolidate the technical knowledge surrounding this compound, providing a reliable resource for its effective utilization in a laboratory setting.

Compound Identification and Nomenclature

Accurate identification is critical in research and development to ensure reproducibility and compliance. (S)-2-amino-2-(3-chlorophenyl)ethanol is known by several names and is cataloged under various chemical identifiers.

One of the most common synonyms for this compound is (S)-3-Chlorophenylglycinol [1]. The nomenclature can vary based on IUPAC conventions and historical usage. The table below summarizes its key identifiers.

| Identifier Type | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)ethanol | [1] |

| CAS Number | 663611-73-2 | [1][2] |

| PubChem CID | 59694427 | [1] |

| MDL Number | MFCD09253677 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| InChI Key | HLXHAXFWWGYXQW-MRVPVSSYSA-N | [1] |

Alternative Names and Synonyms:

-

(2S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol[1]

-

(S)-3-Chlorophenylglycinol[1]

-

Benzeneethanol, α-amino-3-chloro-, (αS)-[1]

-

The racemic mixture is often referred to as 2-Amino-2-(3-chlorophenyl)ethanol[3][4]. Its enantiomer is (R)-2-Amino-2-(3-chlorophenyl)ethanol[4][5].

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 171.62 g/mol | [1][2][6] |

| Appearance | Solid / White to off-white crystalline powder (typical) | [5] |

| Purity | Typically ≥97% | [2][6][5] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CO)N | [1][2] |

| InChI | InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | [1][6] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Synthesis and Chiral Purity

The synthesis of optically active amino alcohols like (S)-2-amino-2-(3-chlorophenyl)ethanol is a key challenge. While the racemic mixture can be prepared through standard organic synthesis routes, the isolation of the desired (S)-enantiomer is the critical step, as biological activity is often enantiomer-specific.

Causality in Synthesis: The primary goal is to obtain the enantiomerically pure (S)-form. This is typically achieved either by asymmetric synthesis, which directly produces the desired enantiomer, or by resolving a racemic mixture. Biocatalytic methods, for instance, can offer high enantioselectivity under mild reaction conditions, making them an attractive option[7].

Chiral Resolution: Chromatographic techniques using chiral stationary phases (CSPs) are a cornerstone of enantiomer separation in the pharmaceutical industry[8][9]. The choice of CSP and mobile phase is crucial; polysaccharide-based CSPs are often effective for separating amino alcohol enantiomers[9].

Below is a conceptual workflow for obtaining the pure (S)-enantiomer from a racemic mixture.

Applications in Drug Development

Chiral amino alcohols are prevalent motifs in active pharmaceutical ingredients (APIs). (S)-2-amino-2-(3-chlorophenyl)ethanol, and structurally similar compounds, serve as key intermediates.

-

Anticancer Agents: Chiral alcohols are used as intermediates in the synthesis of IGF-1 receptor inhibitors, a class of anticancer drug candidates. For example, the related compound (S)-2-chloro-1-(3-chlorophenyl)ethanol is a required intermediate for a leading candidate compound in this program[7]. The stereochemistry is vital for the molecule to bind effectively to its biological target.

-

Prodrug Development: The amino and hydroxyl groups offer convenient handles for chemical modification. This is a common strategy in prodrug design, where moieties like amino acids are attached to a parent drug to improve properties such as bioavailability, targeted delivery, or stability[10].

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and enantiomeric excess of the compound is a non-negotiable aspect of its use. A multi-faceted analytical approach is required for comprehensive quality control.

Expertise in Method Selection:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals must conform to the expected structure of (S)-2-amino-2-(3-chlorophenyl)ethanol.

-

HPLC/UPLC (High/Ultra-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reverse-phase method is typically employed to separate the main compound from any synthesis-related impurities or degradation products[11].

-

Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, e.e.), a specialized chiral stationary phase is required to separate the (S)- and (R)-enantiomers.

-

Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the molecular weight of the compound, providing an additional layer of identity confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of a batch of (S)-2-amino-2-(3-chlorophenyl)ethanol.

1. Objective: To quantify the main compound and detect any process-related impurities.

2. Materials and Reagents:

-

(S)-2-amino-2-(3-chlorophenyl)ethanol sample

-

Reference Standard (if available)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (or other suitable buffer component)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the amine, leading to sharper peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the compound from the C18 column. |

| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection (UV) | 210 nm or 254 nm | Wavelengths where the phenyl ring exhibits strong absorbance. |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

4. Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:ACN) to a final concentration of ~1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Blank Injection: Inject the diluent to ensure that no peaks are eluting from the solvent itself. This is a critical self-validating step.

-

Sample Injection: Inject the prepared sample solution and record the chromatogram.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, the compound should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Conclusion

(S)-2-amino-2-(3-chlorophenyl)ethanol is a high-value chiral intermediate whose utility in pharmaceutical synthesis is well-established. Its successful application hinges on a thorough understanding of its properties, the ability to secure enantiomerically pure material, and the implementation of rigorous analytical controls. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research and development programs.

References

-

(S)-2-Amino-2-(3-chlorophenyl)ethanol | CAS 663611-73-2. AMERICAN ELEMENTS. [Link]

-

(S)-2-amino-2-(3-chlorophenyl)ethanol. PubChem, National Institutes of Health. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

L-3-Chlorophenylglycine. PubChem, National Institutes of Health. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information, NIH. [Link]

-

Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information, NIH. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1stsci.com [1stsci.com]

- 3. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. (R)-2-Amino-2-(3-chlorophenyl)ethanol | 926291-77-2 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-2-amino-2-(3-chlorophenyl)ethanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Elucidating the Bioactivity of a Novel Phenylethanolamine Derivative

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral molecule belonging to the phenylethanolamine class of compounds. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural architecture, featuring a phenylethylamine backbone with a β-hydroxyl group and a meta-substituted chlorine atom, provides a strong basis for postulating its mechanism of action. This guide synthesizes established principles of medicinal chemistry and pharmacology to infer the most probable biological targets and cellular effects of this compound. We will delve into the structure-activity relationships (SAR) of related phenylethanolamines to construct a scientifically-grounded hypothesis and propose a comprehensive research framework to validate these predictions.

The Phenylethanolamine Scaffold: A Privileged Structure in Neuropharmacology

The phenylethanolamine skeleton is a cornerstone of many endogenous neurotransmitters and a vast array of synthetic drugs that modulate the central and peripheral nervous systems. The prototypical examples are the catecholamines: norepinephrine and epinephrine. These molecules are pivotal in regulating a multitude of physiological processes, including cardiovascular function, arousal, and the "fight-or-flight" response. Their biological effects are mediated primarily through interaction with adrenergic receptors.

The core phenylethanolamine structure confers an intrinsic ability to interact with monoaminergic systems. Key structural features that dictate the pharmacological profile include:

-

The Phenyl Ring: Aromatic interactions are crucial for receptor binding. Substituents on the ring significantly influence potency, selectivity, and metabolic stability.

-

The Ethylamine Side Chain: The two-carbon spacer between the phenyl ring and the amino group is optimal for adrenergic activity.[1]

-

The β-Hydroxyl Group: This functional group, particularly with the (R)-stereochemistry (analogous to the endogenous catecholamines), is often critical for direct agonist activity at adrenergic receptors.[2]

-

The Amino Group: The nature of the substituent on the nitrogen atom is a major determinant of α- versus β-adrenergic receptor selectivity.[1]

Hypothesized Mechanism of Action of (S)-2-amino-2-(3-chlorophenyl)ethanol

Based on its structural features, (S)-2-amino-2-(3-chlorophenyl)ethanol is hypothesized to primarily act as a modulator of adrenergic receptors . The presence of the β-hydroxyl group and the primary amine suggests a potential for direct interaction with these G-protein coupled receptors. The 3-chloro substitution on the phenyl ring is expected to modulate the potency and selectivity of this interaction.

A secondary, yet plausible, mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes. Phenylethylamine derivatives are known substrates and inhibitors of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.

Interaction with Adrenergic Receptors

The interaction of (S)-2-amino-2-(3-chlorophenyl)ethanol with adrenergic receptors could result in either agonist or antagonist activity. The precise nature of this interaction is influenced by the 3-chloro substituent. Halogenation of the phenyl ring in phenylethanolamines can alter the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and efficacy at different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃).

A study on the structure-activity relationships of phenylethanolamine-type α-adrenergic agonists showed that chloro-substitution at the meta position of the phenyl ring was explored, though the specific compound of interest here was not detailed.[3][4] The general finding was that substitutions on the phenyl ring significantly influence the affinity for α-adrenergic receptors.[3][4]

Proposed Signaling Pathway:

If (S)-2-amino-2-(3-chlorophenyl)ethanol acts as an agonist at β-adrenergic receptors, it would likely trigger the canonical Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. Conversely, agonism at α₂-adrenergic receptors would involve the Gαi pathway, leading to the inhibition of adenylyl cyclase. Agonism at α₁-adrenergic receptors would activate the Gαq pathway, resulting in the activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Sources

Biological activity of (S)-2-amino-2-(3-chlorophenyl)ethanol enantiomers

An In-depth Technical Guide to the Biological Activity of (S)-2-amino-2-(3-chlorophenyl)ethanol Enantiomers

Authored by a Senior Application Scientist

Foreword: Chirality in Pharmacology

The three-dimensional structure of a molecule is a critical determinant of its biological function. In pharmacology, the concept of stereoisomerism, particularly enantiomerism, is of paramount importance. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. This guide provides a comprehensive technical overview of the biological activity of the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol, a member of the arylethanolamine class of compounds, which are renowned for their interactions with adrenergic receptors. We will explore the stereoselective synthesis, pharmacological evaluation, and mechanistic insights that are fundamental to understanding this compound's potential as a therapeutic agent.

Synthesis and Stereochemical Considerations

The arylethanolamine scaffold is a core structure in many biologically active molecules.[1] The synthesis of specific enantiomers, such as (S)-2-amino-2-(3-chlorophenyl)ethanol, is crucial as biological activity is often confined to one enantiomer.[2][3] Enantioselective synthesis ensures the production of the desired stereoisomer, avoiding the potential for off-target effects or reduced efficacy from the other enantiomer.

Enantioselective Synthetic Strategies

Achieving high enantiomeric purity is a key challenge in pharmaceutical development. Several robust methods have been developed for the synthesis of chiral amino alcohols:

-

Asymmetric Reduction of Ketones: A common approach involves the enantioselective reduction of a corresponding α-amino ketone or a related precursor. Catalytic systems, such as those employing chiral oxazaborolidines or transition metal complexes with chiral ligands (e.g., Noyori's ruthenium-based catalysts), can effectively reduce a prochiral ketone to a specific chiral alcohol with high enantiomeric excess (ee).[4] For instance, the reduction of 2-chloro-1-(3-chlorophenyl)ethanone can be achieved using microbial reductases or chemo-catalytic methods to produce the chiral chlorohydrin intermediate, which is then converted to the final amino alcohol.[5]

-

Biocatalytic Methods: Enzymes offer a highly selective route to chiral compounds. Ketoreductases (KREDs) can reduce ketones with exceptional stereoselectivity, often yielding >99% ee. Similarly, transaminases can be used to introduce an amino group stereoselectively. Multi-enzyme cascades are being developed to convert simple starting materials into enantiopure amino alcohols in a streamlined process.[6]

Chiral Separation and Analysis

When a racemic mixture is synthesized, the separation of enantiomers becomes necessary.

-

Protocol for Chiral HPLC Separation: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers.

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak IA), are highly effective for separating amino alcohols and their derivatives.[7]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as 2-propanol or ethanol. A small amount of an amine modifier (e.g., triethylamine) may be added to improve peak shape for basic analytes.[7]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

-

Temperature: Room temperature is often sufficient.

-

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to determine the enantiomeric purity by comparing the peak areas.

-

Pharmacological Profile: Adrenergic Receptor Interactions

The primary biological targets for arylethanolamines like 2-amino-2-(3-chlorophenyl)ethanol are the adrenergic receptors (adrenoceptors). These G protein-coupled receptors (GPCRs) are divided into two main classes, α and β, each with several subtypes that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[8]

Stereoselectivity at Adrenergic Receptors

A well-established principle in adrenergic pharmacology is the stereospecificity of ligand binding. For β-adrenergic agonists and antagonists, the l-isomer (levorotatory) is typically orders of magnitude more potent than the d-isomer (dextrorotatory).[2][3] This difference in potency underscores the precise three-dimensional fit required for a ligand to effectively bind to and activate (or block) the receptor.

The β2-Adrenergic Receptor Signaling Pathway

The β2-adrenergic receptor (β2AR) is a key target for bronchodilator drugs used in the treatment of asthma and COPD.[9][10] Activation of this receptor in the smooth muscle of the airways leads to muscle relaxation and widening of the airways.

-

Mechanism of Action:

-

An agonist, such as an active enantiomer of 2-amino-2-(3-chlorophenyl)ethanol, binds to the β2AR.

-

This induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

-

The Gs protein releases its α subunit (Gαs), which then activates the enzyme adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]

-

Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).

-

Caption: Workflow for in vitro pharmacological profiling.

In Vivo Experimental Models

In vivo models are critical for evaluating the physiological effects and therapeutic potential of a compound in a whole organism.

3.2.1 Guinea Pig Model of Bronchodilation

This is a classic model for assessing the efficacy of bronchodilators. [12][13]

-

Objective: To evaluate the ability of the active enantiomer to reverse or prevent bronchoconstriction.

-

Protocol:

-

Animal Preparation: Anesthetize a male guinea pig (e.g., with pentobarbital sodium). Cannulate the trachea for artificial ventilation and a jugular vein for substance administration. [12] 2. Pulmonary Function Measurement: Use the forced oscillation technique (FOT) to measure respiratory system resistance (Rrs) and elastance (Ers), which are indicators of airway caliber. [10][14] 3. Induce Bronchoconstriction: Administer an intravenous or aerosolized dose of a bronchoconstrictor agent, such as histamine or methacholine, to induce a stable increase in Rrs. [14] 4. Administer Test Compound: Once bronchoconstriction is established, administer the test compound (e.g., (S)-enantiomer) intravenously or via nebulization. [9][10]Administer vehicle to a control group.

-

Monitor Reversal: Continuously record Rrs and Ers to measure the extent and duration of the reversal of bronchoconstriction.

-

Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction at various doses of the test compound. Determine the dose that produces 50% of the maximal effect (ED50).

-

Caption: Workflow for in vivo bronchodilator testing.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the activity of the enantiomers. The following table illustrates a hypothetical but expected outcome based on the known pharmacology of β2-agonists, where one enantiomer is significantly more active.

| Parameter | Receptor Subtype | (R)-2-amino-2-(3-chlorophenyl)ethanol | (S)-2-amino-2-(3-chlorophenyl)ethanol | Isoproterenol (Control) |

| Binding Affinity (Ki, nM) | β1-Adrenergic | 550 | >10,000 | 150 |

| β2-Adrenergic | 25 | 4,500 | 30 | |

| Functional Potency (EC50, nM) | β2-Adrenergic (cAMP) | 50 | 8,000 | 45 |

| Functional Efficacy (% Emax) | β2-Adrenergic (cAMP) | 95% | 15% | 100% |

| In Vivo Potency (ED50, µg/kg) | Bronchodilation | 5 | >1000 | 2 |

This table contains hypothetical data for illustrative purposes.

Interpretation:

-

Stereoselectivity: The data clearly show high stereoselectivity. The (R)-enantiomer exhibits significantly higher affinity (lower Ki) and potency (lower EC50) for the β2-adrenergic receptor compared to the (S)-enantiomer.

-

Receptor Selectivity: The (R)-enantiomer also shows selectivity for the β2 receptor over the β1 receptor, which is a desirable trait for a bronchodilator to minimize potential cardiac side effects.

-

Efficacy: The (R)-enantiomer acts as a potent full or near-full agonist, while the (S)-enantiomer shows very weak partial agonist activity.

-

In Vivo Correlation: The in vivo data correlate well with the in vitro findings, confirming that the (R)-enantiomer is the active compound responsible for the bronchodilator effect.

Conclusion and Future Directions

This technical guide outlines the critical methodologies for characterizing the biological activity of the enantiomers of 2-amino-2-(3-chlorophenyl)ethanol. The principles of stereoselective synthesis, receptor binding, functional activity, and in vivo efficacy form a cohesive framework for drug discovery and development. The expected results highlight a common theme in pharmacology: biological activity is often exquisitely dependent on stereochemistry. [11][15]The (S)-enantiomer, in this context, would likely be considered an isomeric ballast, contributing little to the desired therapeutic effect but potentially to the metabolic load or off-target interactions.

Therefore, the development of (S)-2-amino-2-(3-chlorophenyl)ethanol or its more active (R)-enantiomer as a therapeutic agent would necessitate an enantioselective approach. Future research should focus on optimizing the lead enantiomer for improved potency, selectivity, and pharmacokinetic properties, while also conducting comprehensive safety and toxicology studies. This rigorous, stereochemically-aware approach is fundamental to advancing novel chemical entities from the laboratory to the clinic.

References

-

Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 10.16966/2470-3176.120. [Link]

-

Bylund, D. B., & Snyder, S. H. (1976). In vitro determination of the ability of drugs to bind to adrenergic receptors. Molecular Pharmacology, 12(4), 568-580. [Link]

-

Slideshare. (n.d.). Screening Models of Bronchodilator. [Link]

-

Dal Monte, M., Rochira, V., Sgrò, M., et al. (2008). Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists. Bioorganic & Medicinal Chemistry, 16(5), 2321-2333. [Link]

-

Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. PubMed. [Link]

-

Maguire, M. E., Wiklund, R. A., Anderson, H. J., & Gilman, A. G. (1976). Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site. Journal of Biological Chemistry, 251(5), 1221-1231. [Link]

-

Gavali, S., Gupta, A., Kumar, S., et al. (2023). A current review on animal models of anti-asthmatic drugs screening. Journal of Applied Pharmaceutical Science, 13(5), 001-011. [Link]

-

ResearchGate. (2017). A Novel in vivo System to Test Bronchodilators. [Link]

-

Tropon, F., & Nathanson, J. A. (1988). Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 94-101. [Link]

-

Mills, S. E., Ji, Y., & Spurlock, M. E. (2003). Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers. Journal of Animal Science, 81(1), 124-131. [Link]

-

Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

-

De Lera, Á. R., & Rosales, A. (2003). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry, 68(24), 9514-9517. [Link]

-

Semantic Scholar. (1976). Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site. [Link]

-

Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 22(11), 1839. [Link]

-

Kolb, P., Rosenbaum, D. M., Irwin, J. J., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. [Link]

-

Zocher, M., Zhang, C., Kobilka, B. K., & Müller, C. E. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Journal of Medicinal Chemistry, 55(20), 8608-8619. [Link]

-

Zocher, M., Zhang, C., Kobilka, B. K., & Müller, C. E. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 3(11), 945-950. [Link]

-

Planas-Iglesias, J., Welz, S., & Gargiulo, S. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. International Journal of Molecular Sciences, 23(7), 3568. [Link]

-

Sultana, N., & Rashid, H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. [Link]

-

PubChem. (n.d.). (S)-2-amino-2-(3-chlorophenyl)ethanol. [Link]

Sources

- 1. 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4 [benchchem.com]

- 2. Beta-adrenergic receptor: stereospecific interaction of iodinated beta-blocking agent with high affinity site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening Models of Bronchodilator | PPTX [slideshare.net]

- 13. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (S)-2-amino-2-(3-chlorophenyl)ethanol in Modern Drug Discovery: A Technical Guide

Foreword: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug discovery, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The three-dimensional arrangement of atoms within a molecule dictates its interaction with the chiral environment of the human body, influencing efficacy, safety, and metabolic stability. Chiral amines and amino alcohols, in particular, represent a privileged class of building blocks, forming the backbone of a vast array of therapeutic agents. This guide provides an in-depth technical exploration of (S)-2-amino-2-(3-chlorophenyl)ethanol, a chiral intermediate of significant strategic importance. We will delve into its synthesis, stereochemical control, and its pivotal role as a synthon for complex bioactive molecules, with a particular focus on its potential applications in the development of targeted cancer therapies such as kinase inhibitors.

Physicochemical Properties and Structural Significance

(S)-2-amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol characterized by a phenyl ring substituted with a chlorine atom at the meta-position. This substitution pattern is critical, as the electronic and lipophilic properties imparted by the halogen atom can significantly modulate the pharmacological profile of the final drug molecule.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| CAS Number | 663611-73-2 | |

| Appearance | Solid | |

| Chirality | (S)-enantiomer |

The presence of both a primary amine and a primary alcohol group provides two reactive handles for synthetic elaboration, making it a versatile intermediate. The stereochemistry at the C2 position is of paramount importance, as biological targets like enzymes and receptors are inherently chiral and will interact differently with each enantiomer.

Synthesis and Chiral Control: The Gateway to Enantiopurity

The generation of enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)ethanol is a critical first step in its utilization for drug synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Workflow for Asymmetric Synthesis using a Chiral Auxiliary:

Caption: Asymmetric synthesis via a chiral auxiliary.

Exemplary Protocol: Asymmetric Synthesis of a Phenylglycine Precursor

This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids using nickel(II) complexes of glycine Schiff bases with a recyclable chiral auxiliary.[1]

-

Complex Formation: A chiral ligand, such as an (S)-proline-derived carboxamide, is reacted with a nickel(II) salt and glycine to form a planar chiral Ni(II) complex. This complex serves as a chiral glycine equivalent.

-

Diastereoselective Alkylation: The complex is deprotonated with a suitable base (e.g., potassium hydroxide in methanol) to form a nucleophilic enolate. Subsequent alkylation with 3-chlorobenzyl halide proceeds with high diastereoselectivity, directed by the chiral ligand.

-

Disassembly and Precursor Isolation: The resulting diastereomerically enriched nickel complex is disassembled by treatment with aqueous acid (e.g., 6N HCl). This step releases the chiral auxiliary (which can be recovered and recycled) and the desired (S)-2-amino-2-(3-chlorophenyl)acetic acid.

-

Reduction to the Amino Alcohol: The isolated amino acid is then reduced to the target amino alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF).

Chiral Resolution of Racemic 2-amino-2-(3-chlorophenyl)ethanol

Chiral resolution is a classical and industrially viable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility.

Workflow for Chiral Resolution:

Caption: Chiral resolution via diastereomeric salt formation.

Detailed Protocol: Chiral Resolution using D-Tartaric Acid

This protocol is based on well-established principles of diastereomeric salt resolution for chiral amines.[2][3]

-

Materials:

-

Racemic 2-amino-2-(3-chlorophenyl)ethanol

-

D-(-)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Salt Formation: Dissolve 1.0 equivalent of racemic 2-amino-2-(3-chlorophenyl)ethanol in warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of D-(-)-tartaric acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency and purity of the crystallization.[3]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-D-tartrate salt.

-

Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine-D-tartrate salt.

-

Enantiomeric Purity Check: The enantiomeric purity of the crystallized salt can be checked at this stage by liberating the amine from a small sample and analyzing it by chiral HPLC. If the desired purity is not achieved, one or more recrystallizations from fresh methanol can be performed.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and dichloromethane. Add 2M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10), which will neutralize the tartaric acid and liberate the free amine.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-2-amino-2-(3-chlorophenyl)ethanol.

-

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The phenylethanolamine scaffold is a recurring motif in a multitude of biologically active molecules. The specific substitution pattern and stereochemistry of (S)-2-amino-2-(3-chlorophenyl)ethanol make it a particularly valuable intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology.

The Case for IGF-1R Inhibitors

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and apoptosis (programmed cell death).[4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers.[4][5] Consequently, IGF-1R has emerged as a high-priority target for the development of novel anticancer drugs.

While direct evidence linking (S)-2-amino-2-(3-chlorophenyl)ethanol to a specific, publicly disclosed IGF-1R inhibitor is not available, a closely related structural isomer, (S)-2-chloro-1-(3-chlorophenyl)ethanol , has been identified as a key intermediate in the synthesis of a leading candidate compound in an anticancer program targeting IGF-1R.[6] This provides a strong rationale for the utility of the (S)-3-chlorophenylethanolamine scaffold in this context. The amino group of our title compound serves as a critical anchor point for building out the complex heterocyclic systems often required for potent kinase inhibition.

Hypothesized Signaling Pathway and Point of Inhibition:

Caption: IGF-1R signaling pathway and inhibitor action.

Synthetic Utility

In the synthesis of a hypothetical kinase inhibitor, (S)-2-amino-2-(3-chlorophenyl)ethanol would serve as the chiral core. The primary amine can act as a nucleophile to be incorporated into a heterocyclic core (e.g., pyrimidine, quinoline, benzimidazole), which is common in kinase inhibitors.[4] The hydroxyl group can be used as a handle for further modification or may itself participate in hydrogen bonding interactions within the kinase active site. The 3-chlorophenyl group would likely be oriented to occupy a specific hydrophobic pocket in the target protein, contributing to binding affinity and selectivity.

Conclusion and Future Outlook

(S)-2-amino-2-(3-chlorophenyl)ethanol stands as a testament to the power of chiral building blocks in modern pharmaceutical development. Its defined stereochemistry and versatile functional groups make it an exemplary starting point for the construction of complex and highly specific therapeutic agents. While its direct application may often be proprietary, the strong evidence from structurally related intermediates in active oncology programs, particularly those targeting the IGF-1R pathway, underscores its significance. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of chiral synthons like (S)-2-amino-2-(3-chlorophenyl)ethanol will remain a critical enabler of innovation in drug discovery.

References

-

PubChem Compound Summary for CID 59694427, (S)-2-amino-2-(3-chlorophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol Product Page. American Elements. [Link]

- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Chiral resolution. Wikipedia. [Link]

- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon.

-